molecular formula C14H23BO3 B3267536 (4-((2-Ethylhexyl)oxy)phenyl)boronic acid CAS No. 452369-36-7

(4-((2-Ethylhexyl)oxy)phenyl)boronic acid

Cat. No.: B3267536
CAS No.: 452369-36-7
M. Wt: 250.14 g/mol
InChI Key: OWLBTEQLJFILRC-UHFFFAOYSA-N
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Description

(4-((2-Ethylhexyl)oxy)phenyl)boronic acid is an organic compound with the molecular formula C14H23BO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl group substituted with a (2-ethylhexyl)oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Ethylhexyl)oxy)phenyl)boronic acid typically involves the reaction of 4-bromophenol with 2-ethylhexanol in the presence of a base to form 4-((2-ethylhexyl)oxy)phenol. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-((2-Ethylhexyl)oxy)phenyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

(4-((2-Ethylhexyl)oxy)phenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-((2-Ethylhexyl)oxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the development of sensors and probes. The compound can interact with molecular targets such as enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the (2-ethylhexyl)oxy group, making it less hydrophobic.

    4-Methoxyphenylboronic acid: Contains a methoxy group instead of the (2-ethylhexyl)oxy group, resulting in different solubility and reactivity.

    4-(tert-Butyl)phenylboronic acid: Features a tert-butyl group, which affects its steric properties and reactivity.

Uniqueness

(4-((2-Ethylhexyl)oxy)phenyl)boronic acid is unique due to the presence of the (2-ethylhexyl)oxy group, which imparts hydrophobicity and influences its solubility and reactivity. This makes it particularly useful in applications where hydrophobic interactions are important .

Properties

IUPAC Name

[4-(2-ethylhexoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BO3/c1-3-5-6-12(4-2)11-18-14-9-7-13(8-10-14)15(16)17/h7-10,12,16-17H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWLBTEQLJFILRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC(CC)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90734605
Record name {4-[(2-Ethylhexyl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

452369-36-7
Record name {4-[(2-Ethylhexyl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90734605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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